molecular formula C10H10N2O B1524387 3-amino-4-(1H-pyrrol-1-yl)benzenol CAS No. 1228182-66-8

3-amino-4-(1H-pyrrol-1-yl)benzenol

Cat. No.: B1524387
CAS No.: 1228182-66-8
M. Wt: 174.2 g/mol
InChI Key: YNVNQLJBQDOBDK-UHFFFAOYSA-N
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Description

3-Amino-4-(1H-pyrrol-1-yl)benzenol is a heterocyclic compound . .


Synthesis Analysis

The synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives involves the reaction of 1,4-Phenylenediamine with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene. This compound is then used in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .


Molecular Structure Analysis

The molecular structure of this compound is complex. The amide group arrangement S (1)–N (1)–C (1) and phenyl ring C1–C6 are not in the same plane, suggesting a lack of coupling between the nitrogen lone pair and aromatic electrons .


Chemical Reactions Analysis

Pyrrole and its derivatives have been the focus of many studies due to their diverse biological activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Scientific Research Applications

Synthesis of Benzoxazoles

  • A study by Song et al. (2013) discusses the synthesis of benzoxazoles through a pyrrolidine catalyzed [4 + 1] annulation reaction. This process leverages the unique reactivity of ynals with N-protected-2-aminophenols, offering a new approach to creating benzoxazoles, which are important both biologically and synthetically (Song et al., 2013).

Optical Properties Studies

  • El-Ghamaz et al. (2017) synthesized compounds by condensing 4-aminoantipyrine with 4-aminophenol, exploring their optical absorption and refraction properties. This study contributes to understanding the optical characteristics of compounds related to 3-amino-4-(1H-pyrrol-1-yl)benzenol (El-Ghamaz et al., 2017).

Catalytic Activity of Iron(III) Complexes

  • Research by Viswanathan et al. (1998) focused on synthesizing iron(III) complexes with ligands related to this compound. These complexes are examined for their potential in mimicking the activity of catechol 1,2-dioxygenase, an enzyme significant in various biological processes (Viswanathan et al., 1998).

Synthesis of Chiral Aminophenols

  • A study by Ge et al. (2010) discusses the synthesis of chiral aminophenols from salicylaldehyde and amino alcohols derived from L-proline. These compounds have potential applications in asymmetric synthesis and may contribute to pharmaceutical research (Ge et al., 2010).

Heterocyclization Reactions

  • Palchykov and Gaponov (2020) review recent literature on transformations of 1,3-amino alcohols, highlighting their conversion into a broad range of biologically relevant heterocycles. This research underscores the versatility of compounds like this compound in synthesizing various heterocyclic structures (Palchykov & Gaponov, 2020).

Mechanism of Action

Pyrrole and its fused derivatives have aroused recent attention as potent anticancer agents. Several mechanisms are involved in their cytotoxic activities such as being dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .

Future Directions

The future directions of research on 3-Amino-4-(1H-pyrrol-1-yl)benzenol and similar compounds are likely to focus on their potential therapeutic applications. Pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . The therapeutic response profile of these analogs is diverse, and many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .

Properties

IUPAC Name

3-amino-4-pyrrol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-9-7-8(13)3-4-10(9)12-5-1-2-6-12/h1-7,13H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVNQLJBQDOBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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